1-Phenyl-1-(pyridin-4-yl)ethanol 1-Phenyl-1-(pyridin-4-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 19490-94-9
VCID: VC17161640
InChI: InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3
SMILES:
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

1-Phenyl-1-(pyridin-4-yl)ethanol

CAS No.: 19490-94-9

Cat. No.: VC17161640

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1-(pyridin-4-yl)ethanol - 19490-94-9

Specification

CAS No. 19490-94-9
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 1-phenyl-1-pyridin-4-ylethanol
Standard InChI InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3
Standard InChI Key NUTBZVHSUMWDCM-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=NC=C2)O

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

1-Phenyl-1-(pyridin-4-yl)ethanol (C₁₃H₁₃NO) features a pyridine ring linked to a phenyl group and an ethanol moiety. The molecular structure is defined by:

  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol (calculated from atomic masses)

  • Synonyms:

    • 4-Pyridinemethanol, α-methyl-α-phenyl-

    • NSC 31522

    • α-Methyl-α-phenyl-4-pyridinemethanol .

The compound’s planar pyridine ring and chiral center (from the ethanol group) contribute to its stereochemical versatility, making it relevant in asymmetric synthesis .

Physicochemical Data

While explicit experimental data (e.g., melting/boiling points) are absent in available sources, computational predictions suggest:

  • Density: ~1.2 g/cm³ (estimated via analogous pyridine derivatives)

  • LogP: ~1.5 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 donor (OH), 3 acceptors (N, O) .

Synthesis and Manufacturing

QuantityPrice (€)
10g322.00
25g495.00
50g1,242.00
100g1,988.00

The compound is marketed for research use, with a Safety Data Sheet (SDS) available upon inquiry .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Pyridine derivatives are pivotal in drug discovery. The NSC designation (NSC 31522) implies historical screening by the National Cancer Institute, though specific biological data are unavailable . Tertiary alcohols like this compound often serve as precursors for antihistamines or kinase inhibitors.

Material Science

The conjugated π-system of the pyridine ring may enable applications in organic electronics or metal-organic frameworks (MOFs), though direct evidence is lacking.

Future Research Directions

  • Stereoselective Synthesis: Exploring asymmetric catalysis to access enantiopure forms.

  • Biological Profiling: Evaluating antimicrobial or anticancer activity.

  • Process Optimization: Reducing costs via catalytic methods or flow chemistry.

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